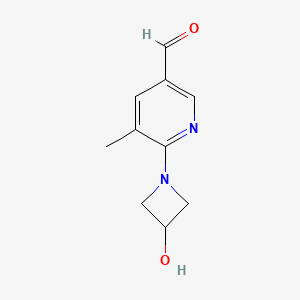![molecular formula C10H13NO2S B13173825 5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a methyl(thiolan-3-yl)amino group and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 5-[Methyl(thiolan-3-yl)amino]furan-2-carboxylic acid.
Reduction: 5-[Methyl(thiolan-3-yl)amino]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A simpler analog with a formyl group directly attached to the furan ring.
Thiolan-3-ylamine: Contains the thiolan-3-yl group but lacks the furan ring and formyl group.
5-Methylfuran-2-carbaldehyde: Similar structure but with a methyl group instead of the methyl(thiolan-3-yl)amino group.
Uniqueness
5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde is unique due to the presence of both the furan ring and the methyl(thiolan-3-yl)amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
5-[methyl(thiolan-3-yl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-11(8-4-5-14-7-8)10-3-2-9(6-12)13-10/h2-3,6,8H,4-5,7H2,1H3 |
Clé InChI |
IGBBHWPLDAQSDC-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCSC1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


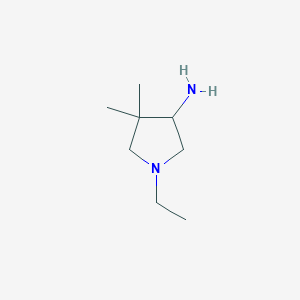

![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)
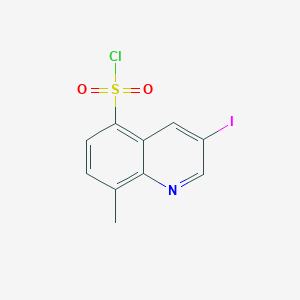
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
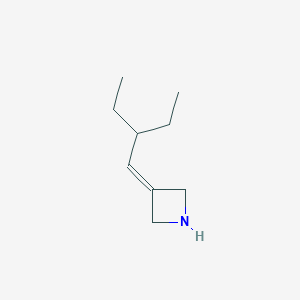
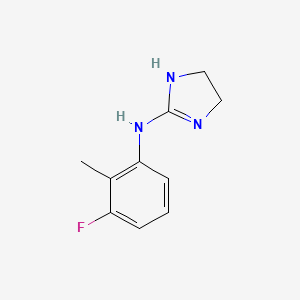
![{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)
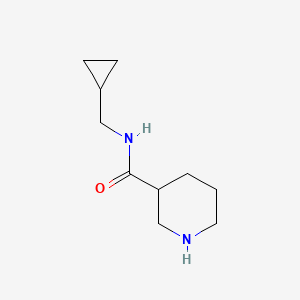
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13173792.png)
